molecular formula C10H7ClF3N3O B11727334 1-{3-[2-Chloro-5-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine

1-{3-[2-Chloro-5-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine

Cat. No.: B11727334
M. Wt: 277.63 g/mol
InChI Key: MNFJVTFIFMFHTN-UHFFFAOYSA-N
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Description

1-{3-[2-Chloro-5-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine is a chemical compound that features a unique structure combining a chlorinated phenyl ring with a trifluoromethyl group and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-[2-Chloro-5-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine typically involves multiple steps. One common method includes the reaction of 1-chloro-3-(trifluoromethyl)benzene with trifluoroacetyl chloride in the presence of anhydrous aluminum trichloride as a catalyst. This reaction is carried out in toluene at low temperatures (0-5°C) for several hours. The resulting product is then subjected to further reactions to form the desired oxadiazole ring .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for safety and efficiency. Toluene is often used as a solvent due to its favorable properties, and the reaction conditions are carefully controlled to ensure high yield and purity. The process involves multiple purification steps, including distillation under reduced pressure, to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

1-{3-[2-Chloro-5-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

1-{3-[2-Chloro-5-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{3-[2-Chloro-5-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{3-[2-Chloro-5-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields .

Properties

Molecular Formula

C10H7ClF3N3O

Molecular Weight

277.63 g/mol

IUPAC Name

[3-[2-chloro-5-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methanamine

InChI

InChI=1S/C10H7ClF3N3O/c11-7-2-1-5(10(12,13)14)3-6(7)9-16-8(4-15)18-17-9/h1-3H,4,15H2

InChI Key

MNFJVTFIFMFHTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C2=NOC(=N2)CN)Cl

Origin of Product

United States

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